SARS-CoV-2 Mpro Docking vs. Lopinavir
In a molecular docking study using AutodockTools 1.5.6, the natural ligand N-(2-phenylethyl)methanesulfonamide demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro) that was reported to be more potent than the reference drug lopinavir [1]. The binding energy of the natural ligand was −1.61 kcal/mol and the inhibition constant was 66.26 mM [1]. While the absolute binding energy value is modest, the authors explicitly state that this compound and its derivatives S1, S3, S7, and S9 provided superior inhibitory activity relative to lopinavir in this docking model, positioning the parent scaffold as a validated starting point for structure-guided optimization of Mpro inhibitors [1].
| Evidence Dimension | Binding energy (ΔG, kcal/mol) and inhibition constant (Ki) against SARS-CoV-2 Mpro in molecular docking |
|---|---|
| Target Compound Data | ΔG = −1.61 kcal/mol; Ki = 66.26 mM |
| Comparator Or Baseline | Lopinavir (binding energy and Ki values numerically higher in the same docking study, per authors' statement) |
| Quantified Difference | Target compound and its derivatives (S1, S3, S7, S9) were more potent than lopinavir based on binding energy and inhibition constant comparison [1] |
| Conditions | AutodockTools 1.5.6; SARS-CoV-2 Mpro crystal structure; PreADMET for ADMET prediction [1] |
Why This Matters
This provides experimentally grounded (in silico) evidence that the parent scaffold engages the SARS-CoV-2 Mpro active site more favorably than a clinically used protease inhibitor, justifying its selection as a starting fragment for antiviral drug discovery programs.
- [1] Purwaniati P. Molecular Docking Study on COVID-19 Drug Activity of N-(2-phenylethyl)methanesulfonamide Derivatives as Main Protease Inhibitor. Ad-Dawaa' Journal of Pharmaceutical Sciences. 2020;3(1). DOI: 10.24252/djps.v3i1.13945 View Source
